![molecular formula C16H17NO5 B3941768 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as Boc-L-phenylalanine, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications.
Mechanism of Action
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine does not have a specific mechanism of action since it is primarily used as a building block in peptide synthesis. However, the presence of the Boc group protects the amino group of phenylalanine from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine. However, it has been reported that the compound does not exhibit any significant toxicity or adverse effects in vitro or in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine in peptide synthesis is its high yield and purity. The compound is also relatively easy to synthesize and handle in the lab. However, the Boc group can be difficult to remove during peptide deprotection, which can lead to unwanted side reactions. Additionally, 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine is not suitable for use in certain peptide synthesis strategies, such as the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
Future Directions
There are several potential future directions for the use of 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine in scientific research. One area of interest is the synthesis of β-amino acids, which have potential applications in drug discovery. Another potential direction is the development of new peptide synthesis strategies that can overcome the limitations associated with the Boc group. Finally, the use of 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine in the synthesis of novel peptides and proteins with unique properties and functions is an exciting area of research.
Scientific Research Applications
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine has been widely used in scientific research as a building block in the synthesis of peptides and proteins. It is commonly used as a protecting group for the amino group of phenylalanine during peptide synthesis. 6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acidalanine is also used in the synthesis of β-amino acids, which have potential applications in drug discovery.
properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-8-10-5-6-13-14(7-10)22-9-21-13/h1-2,5-7,11-12H,3-4,8-9H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAAIAYQIHCDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.